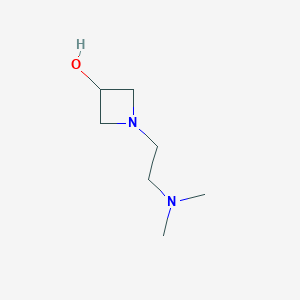
2,7-Dibromo-10-methylacridin-1(10H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dibromo-10-methylacridin-1(10H)-one is a brominated derivative of acridinone, a class of compounds known for their diverse applications in organic synthesis, medicinal chemistry, and material science. The presence of bromine atoms and a methyl group in the acridinone structure can significantly influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-10-methylacridin-1(10H)-one typically involves the bromination of 10-methylacridin-1(10H)-one. This can be achieved using bromine or bromine-containing reagents under controlled conditions. The reaction may require a solvent such as acetic acid or chloroform and a catalyst to facilitate the bromination process.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination reactions with optimized conditions to ensure high yield and purity. The process would include steps for purification, such as recrystallization or chromatography, to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Dibromo-10-methylacridin-1(10H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The acridinone core can be oxidized or reduced, altering its electronic properties and reactivity.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or DMF, and catalysts such as palladium or copper.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2,7-Dibromo-10-methylacridin-1(10H)-one would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing cellular pathways and processes. The bromine atoms and the acridinone core can play a role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
10-Methylacridin-1(10H)-one: The parent compound without bromine atoms.
2,7-Dichloro-10-methylacridin-1(10H)-one: A chlorinated analogue with similar properties.
2,7-Diiodo-10-methylacridin-1(10H)-one: An iodinated analogue with potentially different reactivity.
Uniqueness
2,7-Dibromo-10-methylacridin-1(10H)-one is unique due to the presence of bromine atoms, which can influence its chemical reactivity and biological activity. Bromine atoms can enhance the compound’s ability to participate in substitution and coupling reactions, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C14H9Br2NO |
|---|---|
Molekulargewicht |
367.03 g/mol |
IUPAC-Name |
2,7-dibromo-10-methylacridin-1-one |
InChI |
InChI=1S/C14H9Br2NO/c1-17-12-4-2-9(15)6-8(12)7-10-13(17)5-3-11(16)14(10)18/h2-7H,1H3 |
InChI-Schlüssel |
CKVUBARMFKDJNC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)Br)C=C3C1=CC=C(C3=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6,6-Trimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-ol](/img/structure/B13347573.png)

![5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylaniline](/img/structure/B13347593.png)

![2'-Methyl-[1,3'-bipyrrolidin]-3-ol](/img/structure/B13347607.png)
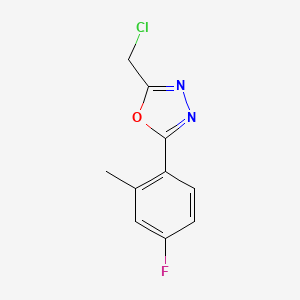
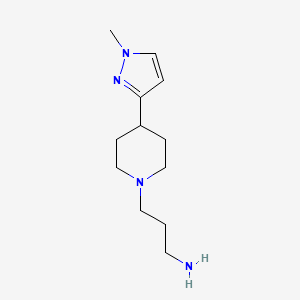
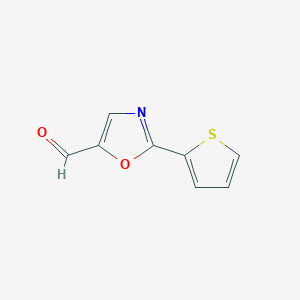
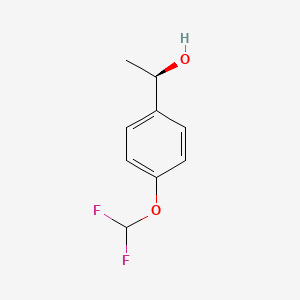
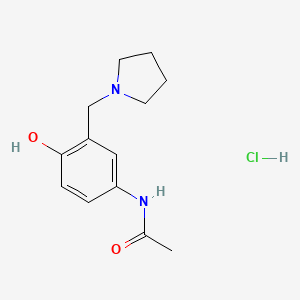
![6-Ethynyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13347640.png)

